N-(3-(piperidin-2-yl)phenyl)acetamide hydrochloride
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Overview
Description
N-(3-(piperidin-2-yl)phenyl)acetamide hydrochloride is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions are usually mild and regioselective, providing high yields of the desired product.
Industrial Production Methods
Industrial production of piperidine derivatives often employs large-scale enantioselective reduction processes. For instance, the enantioselective reduction of 2,3-disubstituted indenopyridine has been used to produce biologically active substances . These methods are optimized for high selectivity and yield, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-(piperidin-2-yl)phenyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with metal catalysts like palladium or platinum.
Nucleophiles: Ammonia, amines, or other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines.
Scientific Research Applications
N-(3-(piperidin-2-yl)phenyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(piperidin-2-yl)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(1-Phenyl-3-(piperidin-1-yl)propan-2-yl)acetamide: Another piperidine derivative with similar structural features.
Indole derivatives: Compounds containing an indole nucleus, which also exhibit diverse biological activities.
Uniqueness
N-(3-(piperidin-2-yl)phenyl)acetamide hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which can influence its biological activity and pharmacological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(3-piperidin-2-ylphenyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10(16)15-12-6-4-5-11(9-12)13-7-2-3-8-14-13;/h4-6,9,13-14H,2-3,7-8H2,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBCHYWJXYATPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2CCCCN2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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